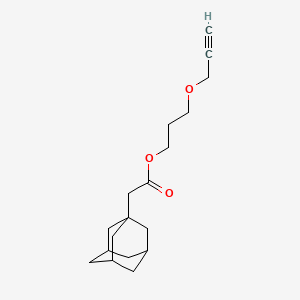
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate is a chemical compound with the molecular formula C18H26O3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate typically involves the reaction of adamantan-1-yl acetic acid with 3-(prop-2-yn-1-yloxy)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve efficient production. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Adamantan-1-yl acetic acid: Shares the adamantane moiety but lacks the prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yloxy)propanol: Contains the prop-2-yn-1-yloxy group but lacks the adamantane moiety.
Uniqueness
This combination allows for unique interactions and reactivity compared to other similar compounds .
生物活性
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The compound features a prop-2-yn-1-yloxy group attached to a propyl chain, with an adamantane moiety contributing to its structural uniqueness. The chemical formula can be represented as follows:
This structure may influence its interaction with biological targets, enhancing its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of adamantane have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of approximately 10.56 μM against HepG2 liver cancer cells, indicating potent anti-proliferative activity .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase-8 activation |
| Compound X | MCF7 (Breast) | TBD | TBD |
| Compound Y | HeLa (Cervical) | TBD | TBD |
The mechanisms through which these compounds exert their biological effects often involve apoptosis induction, where caspases play a crucial role. Specifically, the activation of caspase-3 and caspase-8 has been noted in studies involving related adamantane derivatives . This suggests that this compound may similarly activate apoptotic pathways.
Pharmacological Evaluation
Pharmacological evaluations are essential for understanding the therapeutic potential of this compound. Preliminary assessments indicate that it may interact with various biological targets, including enzymes involved in cancer progression and cellular signaling pathways.
Case Study: In Vivo Evaluation
In vivo studies using animal models have shown promising results where similar compounds reduced tumor growth significantly compared to control groups. These findings warrant further investigation into the specific biological pathways affected by this compound.
特性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
3-prop-2-ynoxypropyl 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C18H26O3/c1-2-4-20-5-3-6-21-17(19)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h1,14-16H,3-13H2 |
InChIキー |
IRJZTUCMCVQSHE-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCCOC(=O)CC12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















